molecular formula C19H15Cl2N5O4S B14129018 N-(4-amino-2-((2,4-dichlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-methyl-3-nitrobenzamide

N-(4-amino-2-((2,4-dichlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-methyl-3-nitrobenzamide

Cat. No.: B14129018
M. Wt: 480.3 g/mol
InChI Key: BKILHEFGSCSRLL-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2,4-dichlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-methyl-3-nitrobenzamide is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino, dichlorobenzylthio, oxo, and nitrobenzamide groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-((2,4-dichlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-methyl-3-nitrobenzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as sodium ethoxide or triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-((2,4-dichlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N-(4-amino-2-((2,4-dichlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-methyl-3-nitrobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-amino-2-((2,4-dichlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with amino acid residues in the target proteins, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(4-amino-2-((2,4-dichlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-methyl-3-nitrobenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dichlorobenzylthio and nitrobenzamide groups, in particular, contribute to its potential as a versatile reagent and therapeutic agent .

Properties

Molecular Formula

C19H15Cl2N5O4S

Molecular Weight

480.3 g/mol

IUPAC Name

N-[4-amino-2-[(2,4-dichlorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]-2-methyl-3-nitrobenzamide

InChI

InChI=1S/C19H15Cl2N5O4S/c1-9-12(3-2-4-14(9)26(29)30)17(27)23-15-16(22)24-19(25-18(15)28)31-8-10-5-6-11(20)7-13(10)21/h2-7H,8H2,1H3,(H,23,27)(H3,22,24,25,28)

InChI Key

BKILHEFGSCSRLL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(N=C(NC2=O)SCC3=C(C=C(C=C3)Cl)Cl)N

Origin of Product

United States

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